

Trovafloxacin-Induced Liver Injury through Mitochondrial Dysfunction: Mechanisms and Experimental Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Trovafloxacin mesylate

Cat. No.: S545988

Get Quote

Introduction to Trovafloxacin and Idiosyncratic Drug-Induced Liver Injury (IDILI)

Trovafloxacin (TVX) is a **broad-spectrum fluoroquinolone antibiotic** that received a **black box warning** from the FDA in 1999 and had its use severely restricted after being associated with **over 150 cases of severe hepatotoxicity**, including 14 cases of acute liver failure [1] [2]. Unlike intrinsic liver toxins that demonstrate predictable dose-dependent toxicity, TVX causes **idiosyncratic drug-induced liver injury (IDILI)** which manifests unpredictably in a small subset of patients, making it difficult to detect during preclinical safety assessment [1]. The **mechanisms underlying TVX hepatotoxicity** represent a critical research focus as they illuminate broader principles of IDILI while providing insights for developing safer antibiotics and more predictive toxicity models.

What makes TVX particularly interesting from a toxicological perspective is that its structural analogue, levofloxacin (LVX), **lacks significant hepatotoxic potential** despite belonging to the same antibiotic class [1]. This difference has enabled comparative studies to identify specific mechanistic features distinguishing hepatotoxic from non-hepatotoxic fluoroquinolones. Research conducted over the past decade has consistently demonstrated that **mitochondrial dysfunction represents a central mechanism** in TVX-

induced liver injury, though multiple intersecting pathways contribute to the overall pathological process [3] [1] [2].

Mitochondrial Oxidative Stress and Peroxynitrite Formation

Reactive Oxygen and Nitrogen Species Generation

TVX promotes the formation of **reactive oxygen species (ROS)** within hepatic mitochondria through multiple mechanisms. In experimental models, TVX exposure significantly **increased mitochondrial ROS** formation in human hepatocytes [1]. This ROS generation appears linked to TVX's effects on mitochondrial calcium homeostasis, as studies have demonstrated that TVX **increases mitochondrial Ca^{2+} levels**, leading to calcium-dependent activation of mitochondrial nitric oxide synthase (NOS) activity and consequent elevation of nitric oxide (NO) production [3].

The simultaneous generation of superoxide (O_2^-) and nitric oxide (NO) creates ideal conditions for the formation of **peroxynitrite ($ONOO^-$)**, an extremely potent oxidant that mediates much of TVX's mitochondrial damage [3]. Evidence for peroxynitrite-mediated damage includes:

- **Increased protein carbonyls** (2.5-fold elevation) indicating protein oxidation [3]
- **Reduced aconitase activity** (20% decrease) through peroxynitrite-mediated inactivation [3]
- **Elevated nitrotyrosine residues** in mitochondrial proteins, a specific marker of peroxynitrite-mediated protein nitration [3]

Table 1: Key Markers of TVX-Induced Mitochondrial Oxidative Stress

Marker	Change	Biological Significance	Experimental Model
Protein carbonyls	2.5-fold increase	Indicator of protein oxidation	Sod2(+/-) mice [3]
Aconitase activity	20% decrease	Mitochondrial enzyme inactivation	Sod2(+/-) mice [3]

Marker	Change	Biological Significance	Experimental Model
Nitrotyrosine residues	Significant increase	Protein nitration by peroxynitrite	Sod2(+/-) mice [3]
Mitochondrial ROS	Increased	Oxidative stress	Human hepatocytes [1]
Hepatic glutathione	Depleted	Antioxidant defense impairment	Human liver model [1]

Glutathione Depletion and Antioxidant Defenses

TVX-induced oxidative stress is exacerbated by concurrent **depletion of hepatic glutathione**, a critical component of the cellular antioxidant defense system [1]. Glutathione functions as an essential cofactor for glutathione peroxidase, which reduces hydrogen peroxide and lipid peroxides, and serves as a direct free radical scavenger. The combination of **increased ROS production** and **compromised antioxidant defenses** creates a self-amplifying cycle of oxidative damage that ultimately leads to mitochondrial membrane permeabilization, release of pro-apoptotic factors, and hepatocyte death [1].

The critical role of mitochondrial oxidative stress in TVX hepatotoxicity is further supported by evidence of **selective mitochondrial DNA disruption**. In mouse models with partial superoxide dismutase deficiency (Sod2(+/-)), TVX exposure specifically **reduced transcript levels of mtDNA-encoded genes** (e.g., Cox2/mtCo2) while leaving nuclear DNA-encoded mitochondrial genes largely unaffected [3]. This selective vulnerability of mitochondrial gene expression highlights the preferential targeting of mitochondrial components by TVX-induced oxidative damage.

Cellular Signaling Pathways in TVX Hepatotoxicity

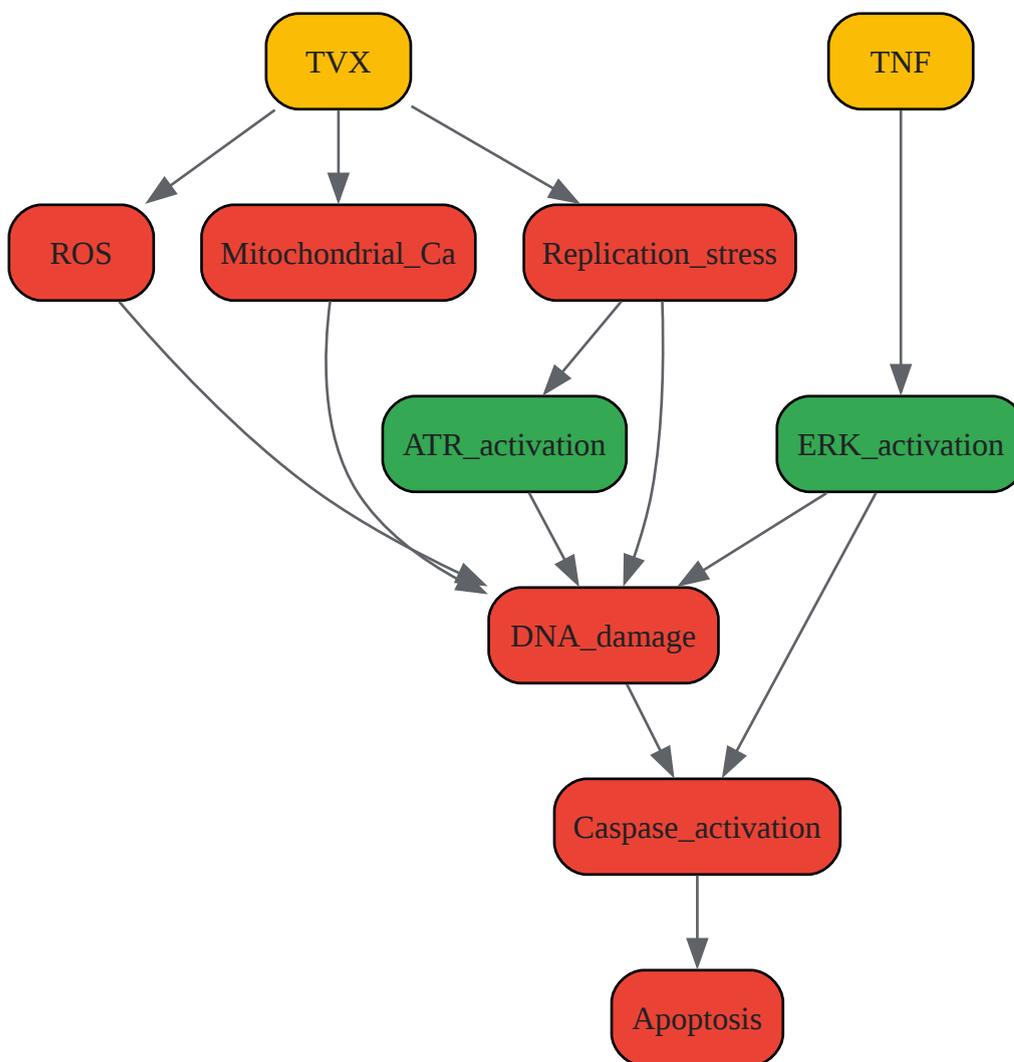
MAPK/ERK and ATR Activation Pathways

The oxidative damage initiated by TVX triggers complex cellular signaling responses that determine hepatocyte fate. A key mechanism involves **TVX-induced replication stress**, which activates the **ataxia**

telangiectasia and Rad3-related (ATR) pathway, a central regulator of the DNA damage response [2]. This replication stress manifests experimentally as:

- **Cell cycle arrest** and impaired proliferation [2]
- **Enhanced p21 expression**, a cyclin-dependent kinase inhibitor [2]
- **Phosphorylation of ATR substrates** indicating pathway activation [2]
- **Double-strand DNA breaks** evidenced by γ H2AX formation [2]

Simultaneously, TVX activates **extracellular signal-related kinase (ERK)**, which interacts with the ATR pathway to promote hepatocyte death [2]. ERK activation contributes to DNA strand breaks and facilitates caspase activation, creating a feed-forward loop that amplifies the cytotoxic response. The central role of ERK signaling has been demonstrated experimentally through inhibition studies where ERK pathway blockers attenuated TVX/TNF-mediated cytotoxicity [2].



Click to download full resolution via product page

Figure 1: Key Signaling Pathways in TVX-Induced Hepatotoxicity. TVX induces mitochondrial ROS, calcium dysregulation, and replication stress, while TNF activates ERK; these converge on DNA damage and apoptosis [3] [2].

TNF Synergy and Inflammatory Stress

A critical aspect of TVX hepatotoxicity is its **synergistic interaction with tumor necrosis factor-alpha (TNF)**, which explains the idiosyncratic nature of the injury [2]. While TVX alone causes limited cytotoxicity in most experimental systems, combination with TNF results in **severe apoptotic hepatocyte death**. This synergistic interaction involves:

- **Prolonged JNK activation** beyond normal signaling duration [2]
- **Enhanced caspase-3 and caspase-9 activation** executing apoptotic program [2]
- **Mitochondrial permeability transition** leading to cytochrome c release [2]
- **ERK-dependent amplification** of the cell death signal [2]

The requirement for concurrent inflammatory stimuli (TNF) explains why TVX hepatotoxicity manifests only in certain patients, as those experiencing infections or other inflammatory conditions would have elevated cytokine levels that synergize with TVX [2]. This mechanism also accounts for the failure of standard animal toxicity studies to predict TVX hepatotoxicity, as healthy laboratory animals lack the inflammatory context necessary to unmask the drug's toxic potential.

Immune Cell Involvement and Multicellular Responses

The hepatotoxicity of TVX involves not just hepatocytes but complex **multicellular interactions** within the liver microenvironment. Advanced human microphysiological liver models have demonstrated that TVX elicits **vascular and hepatocellular toxicity** associated with **pro-inflammatory cytokine release** – effects that depend on the presence of multiple hepatic cell types [1]. Key aspects of this multicellular response include:

- **Liver sinusoidal endothelial cell (LSEC) injury** contributing to vascular dysfunction [1]
- **Monocyte-derived macrophage activation** promoting inflammatory signaling [1]
- **Cytokine-dependent amplification** of the initial hepatocellular damage [1]

The essential role of non-parenchymal cells in mediating TVX hepatotoxicity has been demonstrated in comparative studies using simplified versus complex models. When tested in conventional 2D hepatocyte cultures, TVX showed **direct concentration-dependent cytotoxicity**. However, in more physiologically relevant 3D microphysiological models containing multiple cell types, TVX induced **significantly greater tissue injury** at equivalent concentrations, accompanied by pronounced pro-inflammatory cytokine release [1]. This demonstrates that non-parenchymal cells don't merely respond to hepatocyte damage but actively contribute to the pathological process through immune-mediated mechanisms.

Genetic and Susceptibility Factors

Mitochondrial Superoxide Dismutase Deficiency

Individual susceptibility to TVX hepatotoxicity is strongly influenced by genetic factors affecting mitochondrial antioxidant capacity. Research using **Sod2(+/-) mice** (with heterozygous deficiency in mitochondrial superoxide dismutase) has demonstrated that **partial SOD2 deficiency dramatically increases vulnerability** to TVX-induced liver injury [3]. These mice, which have only moderately increased basal superoxide levels, develop significant hepatic toxicity when exposed to TVX at doses that cause no injury in wild-type animals. Key findings in this model include:

- **Increased hepatic protein carbonyls** (2.5-fold) indicating enhanced protein oxidation [3]
- **Significant mitochondrial protein nitrotyrosination** specifically in Sod2(+/-) mice [3]
- **Selective reduction of mtDNA-encoded gene expression** without changes in mtDNA copy number [3]
- **Disabled mitochondrial aconitase** through peroxynitrite-mediated inactivation [3]

The Sod2(+/-) model provides critical insights into human susceptibility, as polymorphisms affecting SOD2 function or expression in humans could similarly increase vulnerability to TVX hepatotoxicity. This genetic predisposition likely interacts with other risk factors to determine individual susceptibility profiles.

Additional Susceptibility Factors

Beyond genetic polymorphisms in antioxidant defense systems, several other factors may influence individual susceptibility to TVX-induced liver injury:

- **Preexisting mitochondrial impairments** including inborn mitochondrial cytopathies or β -oxidation defects [4]
- **Concurrent inflammatory conditions** that elevate circulating cytokine levels [2]
- **Metabolic comorbidities** such as obesity-associated metabolic syndrome that inherently stress mitochondrial systems [4]
- **Age and hormonal status** affecting drug metabolism and mitochondrial function [4]

The multifactorial nature of susceptibility explains the idiosyncratic presentation of TVX hepatotoxicity and underscores why it remained undetected until post-marketing surveillance identified cases in vulnerable populations.

Experimental Methodologies for Mechanistic Investigation

In Vitro Models for Hepatotoxicity Assessment

Various experimental systems have been developed to study TVX hepatotoxicity mechanisms, each offering distinct advantages and limitations:

- **Immortalized Hepatocyte Cultures:** HepG2 cells and similar hepatocyte lines provide a convenient model for initial mechanistic studies. These systems have demonstrated the **synergistic cytotoxicity of TVX and TNF** and enabled detailed mapping of signaling pathways [2]. Protocol: Plate HepG2 cells at 1.2×10^6 cells per well in 6-well plates, allow 7 hours for adhesion, then treat with TVX (typically 50-200 μ M) and TNF (10-20 ng/mL) for varying durations [2].
- **Primary Human Hepatocytes:** These maintain more physiologically relevant drug metabolism capabilities and have been used for microarray analysis to identify **TVX-specific gene expression signatures** involving mitochondrial damage, RNA processing, and inflammation pathways [5].
- **Advanced Microphysiological Systems:** 3D human liver models incorporating **LSECs, monocyte-derived macrophages, and differentiated HepaRG cells** arranged in a physiologically relevant architecture [1]. These models recapitulate multicellular immune responses and allow perfusion of drugs through vascular channels to mimic in vivo delivery. Protocol: Assemble sequential cell layers

(LSECs → MDMs → HepaRG) in perfused biochip platforms, maintain for 7 days with continuous perfusion of TVX at clinically relevant concentrations (1-20 μ M) through vascular channels [1].

Table 2: Experimental Models for Studying TVX Hepatotoxicity

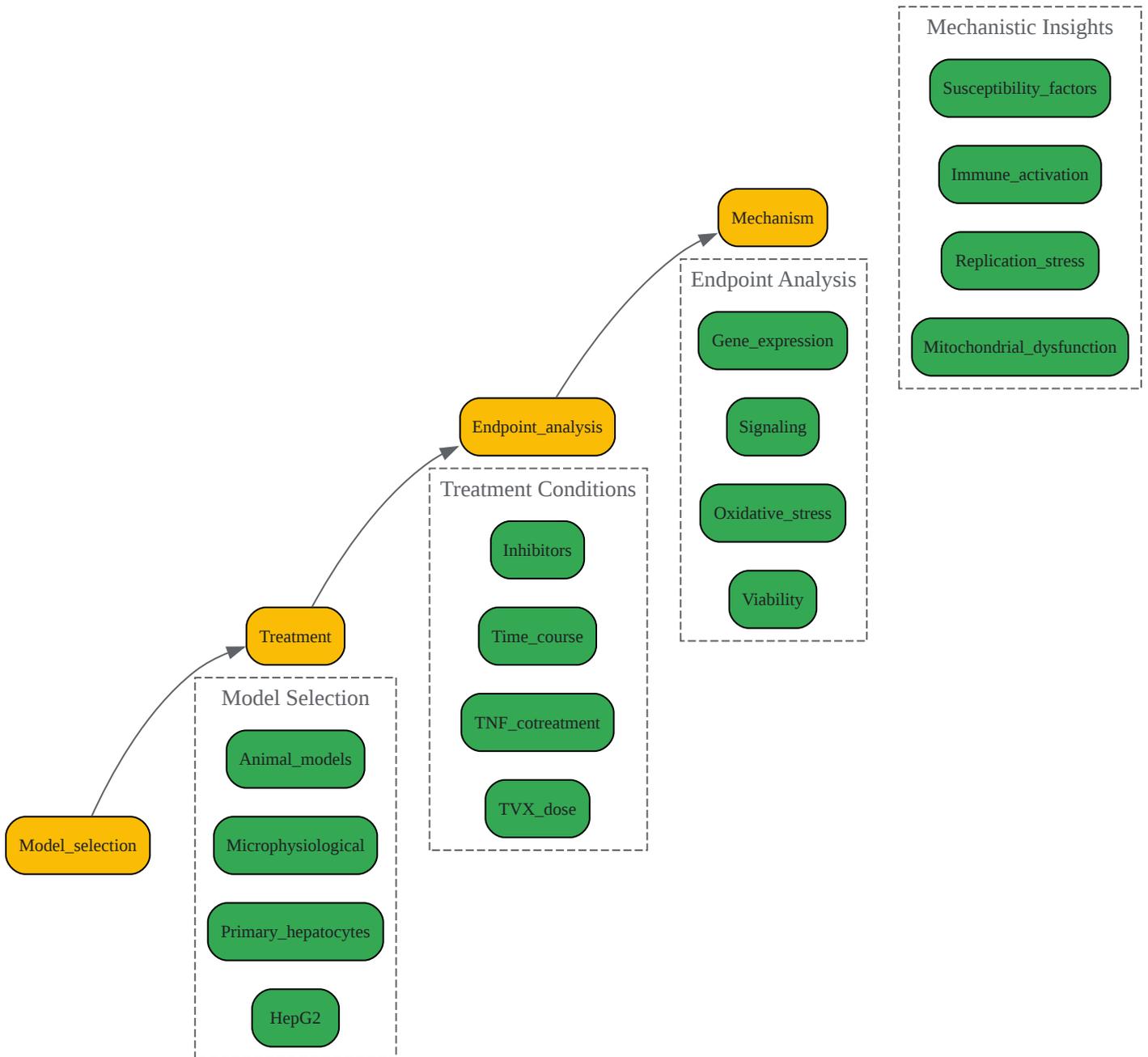
Model System	Key Applications	Advantages	Limitations
HepG2 hepatoblastoma cells	Signaling pathway analysis, TNF synergy studies [2]	High reproducibility, suitable for mechanistic dissection	Limited metabolic capacity, transformed phenotype
Sod2(+/-) mouse model	Susceptibility factor investigation, in vivo validation [3]	Models genetic predisposition, enables whole-organism study	Species differences in drug metabolism
3D microphysiological human liver model	Multicellular interactions, drug safety assessment [1]	Incorporates human immune cells, detects immune-mediated toxicity	Technically complex, resource-intensive
Primary human hepatocytes	Gene expression profiling, human-specific responses [5]	Human-specific metabolism, identifies relevant pathways	Donor variability, limited lifespan

Key Methodological Approaches

Multiple analytical methods have been essential for elucidating TVX mechanisms:

- Western Blot Analysis:** Detect phosphorylation of ERK, JNK, ATR substrates, and DNA damage markers (γ H2AX). Protocol: Extract proteins in RIPA buffer with protease/phosphatase inhibitors, separate 15 μ g protein on 10% Bis-Tris gels, transfer to PVDF membranes, probe with specific primary antibodies (1:1000-1:10000 dilutions), and detect with HRP-conjugated secondaries [2].
- Mitochondrial Function Assessment:** Measure ROS production using fluorescent probes (DAF-2 for NO), assess mitochondrial membrane potential with JC-1 or TMRM dyes, quantify glutathione depletion fluorometrically, and evaluate metabolic enzyme activities (e.g., aconitase) [3] [1].

- **Cell Viability and Death Assays:** Quantify cytotoxicity through LDH release, alanine aminotransferase activity, caspase-3/7 activation assays, and nuclear staining (DAPI) for viability assessment [1] [2].
- **Gene Expression Analysis:** Utilize microarray and RNA sequencing to identify TVX-specific transcriptional responses, particularly for mitochondrial genes and stress response pathways [5].



Click to download full resolution via product page

Figure 2: Experimental Workflow for Investigating TVX Hepatotoxicity. The approach progresses from model selection through treatment and endpoint analysis to mechanistic insights [3] [1] [2].

Summary and Implications for Drug Development

The hepatotoxicity of trovafloxacin represents a classic example of **idiosyncratic drug-induced liver injury** resulting from converging mechanisms: (1) direct **mitochondrial dysfunction** through oxidative stress and peroxynitrite formation; (2) **replication stress** activating DNA damage response pathways; (3) **synergistic interactions** with inflammatory mediators like TNF; and (4) **multicellular immune responses** involving various hepatic cell populations [3] [1] [2]. The evidence supporting these mechanisms comes from multiple experimental systems ranging from simplified cell cultures to sophisticated human microphysiological models.

Several key implications for drug development emerge from these findings:

- **Mitochondrial safety assessment** should be incorporated early in drug development pipelines, particularly for chemical classes with known mitochondrial liabilities [4]
- **Inflammatory co-stimulation** models provide greater sensitivity for detecting IDILI potential compared to standard toxicity tests [2]
- **Multicellular human microphysiological systems** offer improved prediction of immune-mediated hepatotoxicity compared to conventional hepatocyte cultures [1]
- **Genetic susceptibility factors** should be considered in safety assessment, particularly for drugs with suspected mitochondrial mechanisms [3]

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Evaluation of drug-induced liver toxicity of trovafloxacin ... [nature.com]
2. Trovafloxacin-induced Replication Stress Sensitizes ... [pmc.ncbi.nlm.nih.gov]

3. , a fluoroquinolone antibiotic with hepatotoxic potential... Trovafloxacin [pubmed.ncbi.nlm.nih.gov]

4. Involvement in Drug-Induced Mitochondrial | SpringerLink Liver Injury [link.springer.com]

5. Microarray analysis in human hepatocytes suggests a ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Trovafloxacin-Induced Liver Injury through Mitochondrial Dysfunction: Mechanisms and Experimental Assessment]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b545988#how-does-trovafloxacin-induce-liver-injury-mitochondrial-dysfunction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com